molecular formula C28H18N2O6 B5718210 Dimethyl 2,2'-(naphthalene-1,4-diyl)bis(benzoxazole-5-carboxylate) CAS No. 23743-30-8

Dimethyl 2,2'-(naphthalene-1,4-diyl)bis(benzoxazole-5-carboxylate)

Cat. No.: B5718210
CAS No.: 23743-30-8
M. Wt: 478.5 g/mol
InChI Key: GHSQUTFRTKIVBU-UHFFFAOYSA-N
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Description

Dimethyl 2,2’-(naphthalene-1,4-diyl)bis(benzoxazole-5-carboxylate) is a complex organic compound with the molecular formula C28H18N2O6 and a molecular weight of 478.45 g/mol . This compound is known for its unique structural properties, which include two benzoxazole rings connected by a naphthalene moiety. It is used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2,2’-(naphthalene-1,4-diyl)bis(benzoxazole-5-carboxylate) typically involves the condensation of 2-aminobenzoic acid derivatives with naphthalene-1,4-dicarboxylic acid . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. This ensures the scalability of the process while maintaining high purity levels of the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,2’-(naphthalene-1,4-diyl)bis(benzoxazole-5-carboxylate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of dimethyl 2,2’-(naphthalene-1,4-diyl)bis(benzoxazole-5-carboxylate) involves its interaction with specific molecular targets. In biological systems, it binds to proteins and nucleic acids, altering their fluorescence properties. This interaction is primarily driven by π-π stacking and hydrogen bonding . The compound’s ability to intercalate into DNA makes it useful in studying genetic material and its interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2,2’-(naphthalene-1,4-diyl)bis(benzoxazole-5-carboxylate) stands out due to its dual benzoxazole rings and ester groups, which enhance its solubility and reactivity. Its strong fluorescence and stability make it particularly valuable in analytical and industrial applications .

Biological Activity

Dimethyl 2,2'-(naphthalene-1,4-diyl)bis(benzoxazole-5-carboxylate) is a compound of considerable interest due to its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities supported by recent research findings.

  • Molecular Formula : C28H18N2O6
  • Molecular Weight : 478.45 g/mol
  • CAS Number : 23743-30-8
  • Synonyms : 2,2'-(1,4-Naphthalenediyl)bis(5-benzoxazolecarboxylic acid) dimethyl ester

This compound features a naphthalene core linked to two benzoxazole moieties, which are known for their diverse pharmacological properties.

Synthesis

The synthesis of dimethyl 2,2'-(naphthalene-1,4-diyl)bis(benzoxazole-5-carboxylate) typically involves the reaction of naphthalene derivatives with benzoxazole precursors under specific conditions that promote the formation of the desired ester linkage. Detailed methodologies can vary, but they often employ condensation reactions followed by esterification processes.

Antimicrobial Activity

Recent studies have indicated that benzoxazole derivatives exhibit significant antimicrobial properties. For instance:

  • A review highlighted that benzoxazole compounds can possess broad-spectrum antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .
  • Specific derivatives have demonstrated minimum inhibitory concentration (MIC) values ranging from 250 µg/mL to as low as 7.81 µg/mL against resistant strains .

Anticancer Properties

Research has also focused on the anticancer potential of benzoxazole derivatives:

  • Compounds similar to dimethyl 2,2'-(naphthalene-1,4-diyl)bis(benzoxazole-5-carboxylate) have shown promise in inhibiting cancer cell proliferation. Studies suggest mechanisms involving apoptosis induction and cell cycle arrest in various cancer cell lines .

Other Pharmacological Activities

Benzoxazoles have been associated with a range of other biological activities:

  • Antiviral : Certain derivatives have been evaluated for their antiviral effects, showing potential against viruses through mechanisms that disrupt viral replication .
  • Anti-inflammatory and Analgesic : Some studies suggest that benzoxazole compounds can modulate inflammatory pathways, providing analgesic effects .

Case Studies

  • Antimicrobial Evaluation :
    • A study synthesized several benzoxazole derivatives and tested their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the benzoxazole structure significantly influenced antibacterial activity .
  • Anticancer Research :
    • In vitro studies on similar compounds demonstrated significant cytotoxic effects on human cancer cell lines (e.g., HeLa cells), leading to increased apoptosis rates compared to control groups .

Properties

IUPAC Name

methyl 2-[4-(5-methoxycarbonyl-1,3-benzoxazol-2-yl)naphthalen-1-yl]-1,3-benzoxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18N2O6/c1-33-27(31)15-7-11-23-21(13-15)29-25(35-23)19-9-10-20(18-6-4-3-5-17(18)19)26-30-22-14-16(28(32)34-2)8-12-24(22)36-26/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSQUTFRTKIVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C4=CC=CC=C43)C5=NC6=C(O5)C=CC(=C6)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8066927
Record name 5-Benzoxazolecarboxylic acid, 2,2'-(1,4-naphthalenediyl)bis-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8066927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23743-30-8
Record name 5,5′-Dimethyl 2,2′-(1,4-naphthalenediyl)bis[5-benzoxazolecarboxylate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23743-30-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Benzoxazolecarboxylic acid, 2,2'-(1,4-naphthalenediyl)bis-, 5,5'-dimethyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Benzoxazolecarboxylic acid, 2,2'-(1,4-naphthalenediyl)bis-, 5,5'-dimethyl ester
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Record name 5-Benzoxazolecarboxylic acid, 2,2'-(1,4-naphthalenediyl)bis-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8066927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl 2,2'-(naphthalene-1,4-diyl)bis(benzoxazole-5-carboxylate)
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